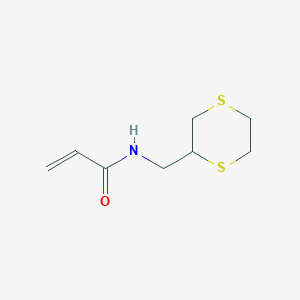

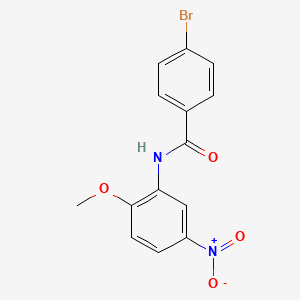

4-(3,4-Dimethoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3,4-Dimethoxybenzyl alcohol” is a chemical compound with the molecular formula C9H12O3 . It is widely used in the synthesis of various cyclotriveratrylenes (CTVs), which are cyclic molecular hosts with a cavity to accommodate guest molecules .

Synthesis Analysis

The synthesis of compounds related to “4-(3,4-Dimethoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione” often involves the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant . DDQ is commonly used in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .

Molecular Structure Analysis

The molecular structure of “3,4-Dimethoxybenzyl alcohol” has been determined to have a molecular weight of 168.190 Da .

Chemical Reactions Analysis

The chemical reactions involving compounds like “this compound” often involve the use of DDQ as an oxidant . DDQ is known to oxidize several aromatic donors to the corresponding cation radicals .

Physical and Chemical Properties Analysis

“3,4-Dimethoxybenzyl alcohol” has a molecular weight of 168.190 Da . More specific physical and chemical properties of “this compound” are not available.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

The 3,4-dimethoxybenzyl group has been utilized as an N-protecting group in the synthesis of 1,2-thiazetidine 1,1-dioxide derivatives, showcasing its significance in chemical synthesis. This protecting group is smoothly eliminated by specific reagents, with yields depending on the substituents of the phenyl ring, highlighting its utility in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).

Material Science and Nanotechnology

In material science, benzoxazine dimers, related to the chemical structure of interest, have been used as ligands for rare earth metal ions, such as cerium(III) ion. This has led to the novel recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition. The produced ceria nanoparticles have potential applications in catalysis, electronics, and energy storage due to their unique properties (Veranitisagul et al., 2011).

Organic Electronics

Compounds containing the dimethoxybenzyl moiety have been studied for their conducting properties. Derivatized bis(pyrrol-2-yl) arylenes, including those with dimethoxybenzene substitutions, show low oxidation potentials and form cation radicals, which are significant for the development of conducting polymers. These materials are of interest for applications in organic electronics, offering a pathway toward the design of materials with tailored electronic properties (Sotzing et al., 1996).

Pharmacology and Biomedical Research

In pharmacology, the 1,3,4-thiadiazole core, closely related to the query compound, has been explored for its biological activities. Schiff bases derived from this core have shown DNA protective abilities and strong antimicrobial activities, with some compounds exhibiting cytotoxicity against cancer cell lines. This suggests their potential in the development of new therapeutic agents (Gür et al., 2020).

Advanced Chemical Reactions

Research into the synthesis and reactivity of compounds with structures similar to "4-(3,4-Dimethoxybenzyl)-1lambda4,4-thiazinane-1,3,5-trione" reveals insights into complex chemical behaviors and reaction mechanisms. This includes studies on intramolecular electron transfer, which are crucial for understanding chemical reactivity and designing new molecules with specific electronic properties (Wartini et al., 1998).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(3,4-dimethoxyphenyl)methyl]-1-oxo-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5S/c1-18-10-4-3-9(5-11(10)19-2)6-14-12(15)7-20(17)8-13(14)16/h3-5H,6-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYGZNHZLPOQKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C(=O)CS(=O)CC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2691675.png)

![(E)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide](/img/structure/B2691677.png)

![[5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2691678.png)

![6-chloro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-sulfonamide](/img/structure/B2691679.png)

![2-(4-Fluorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2691681.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2691683.png)

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2691685.png)

![4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2691692.png)